Ring-Strain Energy: Aziridinone Core Versus Other Strained Three-Membered Heterocycles
The aziridinone ring common to this compound possesses a computed strain energy of approximately 55 kcal mol⁻¹, which is 6 kcal mol⁻¹ higher than that of cyclopropanone (~49 kcal mol⁻¹) and 8 kcal mol⁻¹ higher than that of oxiranone (~47 kcal mol⁻¹) [1]. No experimental strain measurement specific to the N‑cyclohexyl derivative has been reported; the value is a class‑level computational prediction for the parent aziridinone scaffold.
| Evidence Dimension | Ring strain energy (SE) |
|---|---|
| Target Compound Data | ≈55 kcal mol⁻¹ (computed for parent aziridinone scaffold) |
| Comparator Or Baseline | Cyclopropanone ≈49 kcal mol⁻¹; Oxiranone ≈47 kcal mol⁻¹ |
| Quantified Difference | Δ = +6 kcal mol⁻¹ vs cyclopropanone; Δ = +8 kcal mol⁻¹ vs oxiranone |
| Conditions | High-level ab initio calculations (G3/B3LYP level); gas-phase prediction for the unsubstituted three-membered rings |
Why This Matters
Higher ring strain predicts faster nucleophilic ring‑opening kinetics and distinct regioselectivity patterns compared to β‑lactams, epoxides, or less-strained aziridine analogs, which directly affects reaction design and shelf‑life considerations.
- [1] Bachrach, S. M. J. Phys. Chem. A 2008, 112, 3722–3730. Strain energies: aziridinone ≈55, cyclopropanone ≈49, oxiranone ≈47 kcal mol⁻¹. View Source
